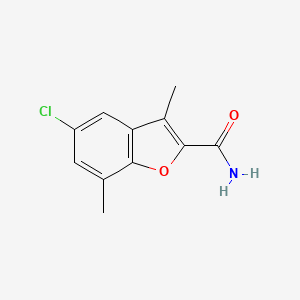

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

CAS No.: 35351-30-5

Cat. No.: VC8267791

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35351-30-5 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14) |

| Standard InChI Key | KOTPNEGDMIUCKR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl |

| Canonical SMILES | CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide belongs to the benzofuran family, a class of oxygen-containing heterocycles. The benzofuran core consists of a fused benzene and furan ring system. Substituents include:

-

Chlorine at position 5, introducing electronegativity and steric effects.

-

Methyl groups at positions 3 and 7, enhancing hydrophobicity and influencing molecular packing.

-

Carboxamide at position 2, enabling hydrogen bonding and interactions with biological targets.

The planar benzofuran system and substituent arrangement contribute to a calculated LogP of 3.5022, indicating moderate lipophilicity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.656 g/mol | |

| Exact Mass | 223.040 Da | |

| Topological Polar Surface Area | 56.23 Ų | |

| LogP | 3.5022 | |

| HS Code | 2932999099 |

The compound’s density and melting/boiling points remain uncharacterized experimentally, though its solid-state stability is inferred from structural analogs .

Synthetic Methodologies

General Benzofuran Synthesis

While no published route specifically targets 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide, benzofuran derivatives are typically synthesized via:

-

Cyclization of 2-hydroxyacetophenones with chloroacetic acid.

-

Palladium-catalyzed coupling for introducing substituents.

-

Friedel-Crafts alkylation to install methyl groups.

For this compound, a plausible sequence might involve:

-

Chlorination at position 5 using or .

-

Methylation via Grignard reagents or methyl halides.

-

Carboxamide formation through coupling of benzofuran-2-carboxylic acid with an amine.

Notably, a patent (CN105859574A) detailing the synthesis of the structurally related 2-amino-5-chloro-N,3-dimethylbenzamide employs oxidation, chlorination, and catalytic hydrogenation . While distinct, this methodology highlights the feasibility of multi-step functionalization on aromatic systems.

Future Directions and Challenges

Research Priorities

-

Biological Screening: Prioritize in vitro assays for kinase inhibition, cytotoxicity, and antimicrobial activity.

-

Synthetic Optimization: Develop scalable routes with >90% yield, potentially adapting methodologies from .

-

Toxicokinetic Studies: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Collaboration

Partnerships between academia and pharmaceutical firms could accelerate therapeutic development. Open-source data sharing on benzofuran derivatives may mitigate redundancy in preclinical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume